2-((4-Chloropyridin-2-yl)oxy)acetic acid
Description
Contextualization within Pyridine-Based Chemical Scaffolds
The pyridine (B92270) ring is a fundamental heterocyclic scaffold in medicinal chemistry, often referred to as a "privileged structure." This is due to its presence in a vast number of biologically active compounds and approved pharmaceuticals. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which often enhances the solubility and bioavailability of drug molecules.
Pyridine and its derivatives are integral components of numerous drugs with diverse therapeutic applications, including agents for tuberculosis, HIV/AIDS, cancer, and Alzheimer's disease. mdpi.com The adaptability of the pyridine scaffold allows for extensive structural modifications to fine-tune the pharmacological, physicochemical, and pharmacokinetic properties of a molecule. The inclusion of a chlorine atom, as seen in 2-((4-Chloropyridin-2-yl)oxy)acetic acid, further modifies the electronic nature of the ring and provides a potential site for further chemical reactions, such as nucleophilic substitution or cross-coupling, thereby expanding its synthetic utility.
Role as a Privileged Building Block in Organic Synthesis
This compound possesses multiple functional groups that make it a valuable building block in organic synthesis. The carboxylic acid group is a particularly versatile functional handle. It can be readily converted into a wide range of derivatives, including esters, amides, and acid chlorides. These transformations are fundamental in constructing larger, more complex molecules, such as in the development of active pharmaceutical ingredients or agrochemicals.
The compound's structure, combining a heterocyclic aromatic system with an aliphatic acid side chain via an ether linkage, allows it to serve as a linker or spacer in the design of molecules intended to interact with specific biological targets. The chloro-substituted pyridine moiety can engage in various chemical transformations, offering a pathway to introduce additional functional groups or to connect with other molecular fragments. This versatility makes it a potentially key intermediate for synthesizing libraries of compounds for screening and lead optimization in drug discovery and other areas of chemical research.
Overview of Research Trajectories for Aryloxyacetic Acid Derivatives
The aryloxyacetic acid motif is a well-established pharmacophore and functional group in chemical science. The most prominent example is 2,4-dichlorophenoxyacetic acid (2,4-D), one of the first successful selective herbicides. wikipedia.orgorst.edu It functions as a synthetic auxin, a plant hormone that regulates growth, leading to uncontrolled growth and death in broadleaf weeds. wikipedia.orgresearchgate.net This has established the aryloxyacetic acid scaffold as a critical component in the agrochemical industry.
Beyond herbicidal activity, research into aryloxyacetic acid derivatives has expanded into various therapeutic areas. Studies have explored their potential as:
Anticancer agents: Certain derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cell lines.
Enzyme inhibitors: New series of aryloxyacetic acids have been investigated as dual-activity agents, for example, as both peroxisome proliferator-activated receptor (PPAR) agonists and fatty acid amide hydrolase (FAAH) inhibitors, which could be relevant for treating neurodegenerative diseases.
Antimicrobial agents: Some compounds incorporating this scaffold have demonstrated activity against pathogenic bacteria and fungi.
The research into these diverse biological activities underscores the broad potential of the aryloxyacetic acid class. Consequently, this compound, which combines this moiety with the privileged pyridine scaffold, represents a logical target for synthesis and investigation for similar or novel biological effects.
Established Synthetic Routes to this compound
The synthesis of this compound can be logically approached through a combination of etherification to functionalize the pyridine core, followed by the establishment of the carboxylic acid group.
Etherification Reactions for Pyridine Ring Functionalization
The core of this synthesis involves the formation of an ether linkage at the C-2 position of the 4-chloropyridine (B1293800) ring. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the ring nitrogen and the chloro-substituent at the C-4 position makes the C-2 and C-6 positions on the pyridine ring susceptible to attack by nucleophiles. echemi.com
A primary route involves the reaction of 2,4-dichloropyridine (B17371) with a salt of glycolic acid or its ester derivative, such as ethyl glycolate (B3277807). In this scenario, the alkoxide, generated from the hydroxyl group of the glycolate, acts as the nucleophile, displacing the chloride at the more reactive C-2 position.
Plausible Synthetic Route via SNAr:
Reactant A: 2,4-Dichloropyridine
Reactant B: Ethyl glycolate
Base: A strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) is used to deprotonate the alcohol, forming the nucleophilic alkoxide.
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) is typically used to facilitate the SNAr reaction. chem-station.com
The general mechanism follows the classical Williamson ether synthesis, which proceeds via an SN2 pathway for aliphatic halides but adapts to an SNAr mechanism for activated aromatic systems like this pyridine derivative. wikipedia.org
Table 1: Representative Conditions for SNAr on Chloro-Heterocycles
| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| 2,4-Dichloropyrimidine | Various Amines | - | PEG-400 | Ambient | 81-95 |
| 2-Mercapto-3-phenylquinazolin-4(3H)-one | Ethyl chloroacetate | K2CO3 | DMF | Reflux | 65 |
| 2,4-Dichlorophenol | Monochloroacetic acid | NaOH | Water | - | >90 |
This table presents data from analogous reactions to illustrate typical conditions for nucleophilic substitution on halogenated heterocycles and phenols.
Carboxylic Acid Formation Pathways
Following the successful etherification, the resulting intermediate, likely an ester such as ethyl 2-((4-chloropyridin-2-yl)oxy)acetate, must be converted to the final carboxylic acid. The most common and straightforward method for this transformation is ester hydrolysis.
This can be achieved under either acidic or basic conditions:
Base-Catalyzed Hydrolysis (Saponification): The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often with a co-solvent like ethanol (B145695) or methanol (B129727) to ensure solubility. The reaction is typically heated to reflux to drive it to completion. A subsequent acidification step with a strong acid (e.g., HCl) is required to protonate the resulting carboxylate salt and yield the final carboxylic acid product.
Acid-Catalyzed Hydrolysis: The ester is heated in the presence of a strong acid (e.g., sulfuric acid or hydrochloric acid) in an aqueous medium. This reaction is an equilibrium process and is the reverse of Fischer esterification.
For many phenoxyacetic acid syntheses, such as that of 2,4-dichlorophenoxyacetic acid, the etherification is performed directly with chloroacetic acid in the presence of a base like sodium hydroxide, which can circumvent the need for a separate hydrolysis step. researchgate.netgoogle.com
Multi-Step Synthesis Design and Optimization
A complete multi-step synthesis for this compound would logically sequence the etherification and hydrolysis steps.
A plausible two-step sequence is as follows:
Step 1: Ether Formation: 2,4-dichloropyridine is reacted with ethyl glycolate in the presence of a base like sodium hydride in an anhydrous polar aprotic solvent like DMF. The reaction mixture is typically stirred at an elevated temperature to ensure complete reaction.
Step 2: Ester Hydrolysis: The crude product from Step 1, ethyl 2-((4-chloropyridin-2-yl)oxy)acetate, is then subjected to basic hydrolysis using aqueous NaOH, followed by acidification to precipitate the final product, this compound.
Optimization of such a synthesis would involve several factors:
Reaction Conditions: Screening different bases, solvents, temperatures, and reaction times to maximize the yield and minimize side products for the SNAr step.
Purification: Developing an efficient purification protocol, such as recrystallization or column chromatography, to isolate the intermediate and final products with high purity.
Green Chemistry Principles in the Synthesis of this compound and its Analogs
Applying green chemistry principles to the synthesis of this compound focuses on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.
Ultrasound-Assisted Synthesis Methodologies
Ultrasound irradiation has emerged as a powerful tool in green chemistry, accelerating reaction rates, improving yields, and often enabling reactions under milder conditions. researchgate.net This technique utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, which enhances mass transfer and reaction kinetics. mdpi.com
For the synthesis of the target molecule, ultrasound could be applied to the SNAr etherification step. The benefits would include:
Reduced Reaction Times: Sonication can significantly shorten the time required for the etherification, potentially from hours to minutes. nih.gov
Higher Yields: By promoting more efficient mixing and energy transfer, ultrasound can lead to higher product yields compared to conventional heating methods. mdpi.com
Milder Conditions: The reaction may proceed at lower temperatures, reducing energy consumption and the formation of thermal decomposition byproducts. researchgate.net
Table 2: Comparison of Conventional vs. Ultrasound-Assisted Methods for Heterocycle Synthesis
| Reaction Type | Method | Reaction Time | Yield (%) | Reference |
| Synthesis of bis-pyrimidines | Conventional (Reflux) | 4 hours | ~74% | nih.gov |
| Synthesis of bis-pyrimidines | Ultrasound | 45 minutes | ~84% | nih.gov |
| Synthesis of 1,2,4-triazole (B32235) derivatives | Conventional | 10-36 hours | Moderate | mdpi.com |
| Synthesis of 1,2,4-triazole derivatives | Ultrasound | 39-80 minutes | 75-89% | mdpi.com |
This table provides comparative data from the literature to illustrate the typical advantages of ultrasound-assisted synthesis.
Solvent Selection and Minimization Strategies
Solvents often constitute the largest mass component of a chemical reaction and are a primary source of waste. nih.gov Green chemistry emphasizes the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether.
For the SNAr reaction in the synthesis of this compound, traditional polar aprotic solvents like DMF, NMP, and DMSO are effective but pose environmental and health concerns. acsgcipr.org Greener alternatives include:
Polyethylene Glycol (PEG): PEG is a non-toxic, biodegradable, and recyclable solvent that has proven effective for nucleophilic aromatic substitution reactions, sometimes leading to excellent yields in very short reaction times. nih.gov
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvent and catalyst. Their negligible vapor pressure reduces air pollution, although their toxicity and biodegradability must be carefully considered. nih.gov
Solvent-Free Reactions: In some cases, reactions can be run neat (without a solvent), particularly under ultrasound or microwave irradiation. nih.govceon.rs This approach completely eliminates solvent waste. A solvent-free aza-Michael addition has been successfully carried out using ultrasonic irradiation, demonstrating the potential of this strategy for related reaction types. ceon.rs
Minimizing solvent use can also be achieved by running reactions at higher concentrations, although this requires careful optimization to manage heat transfer and potential side reactions.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloropyridin-2-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-5-1-2-9-6(3-5)12-4-7(10)11/h1-3H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZAKRCXVXAFBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80307302 | |
| Record name | 2-(4-chloropyridin-2-yl)oxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80307302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89692-15-9 | |
| Record name | NSC190672 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190672 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-chloropyridin-2-yl)oxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80307302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations for 2 4 Chloropyridin 2 Yl Oxy Acetic Acid
Catalyst Development for Environmentally Benign Processes
The synthesis of heterocyclic compounds, including derivatives of 2-((4-Chloropyridin-2-yl)oxy)acetic acid, is increasingly guided by the principles of green chemistry. Research efforts are focused on developing catalytic systems that are not only efficient but also environmentally benign, minimizing waste and avoiding harsh reaction conditions. researchgate.netmdpi.com One promising approach involves the use of biodegradable and recyclable catalysts, such as choline (B1196258) hydroxide-based ionic liquids, which have proven effective in aqueous media for preparing various heterocyclic compounds. mdpi.comrsc.org These catalysts offer advantages like simple work-up procedures, high product yields, and good recyclability, making them a practical alternative to conventional methods. mdpi.com
Another strategy in environmentally benign synthesis is the use of solid acid catalysts like p-toluenesulfonic acid (p-TSA). researchgate.net Such catalysts are effective in multicomponent reactions under mild conditions, often in green solvents like ethanol (B145695). researchgate.net The operational simplicity, structural diversity of products, and excellent yields associated with these methods are significant attractions. researchgate.net The development of these protocols emphasizes cost-effectiveness, reduced corrosion, and the elimination of complex neutralization and washing steps.
Table 1: Examples of Environmentally Benign Catalytic Systems
| Catalyst Type | Example | Key Advantages | Relevant Synthesis |
|---|---|---|---|
| Ionic Liquid | Choline Hydroxide (B78521) [Ch][OH] | Biodegradable, Recyclable, Effective in water | Tetrahydrobenzo[b]pyrans |
| Solid Acid | p-Toluenesulfonic acid (p-TSA) | Mild conditions, Operational simplicity, High yields | Annulated Pyridopyrimidines |
| Anion Exchange Resin | Purolite A-520E | Easy separation, Reduced corrosion, Regenerable | Chlorohydroxyalkyl esters |
**2.3. Derivatization Strategies of this compound
The molecular scaffold of this compound features several reactive sites, namely the carboxylic acid moiety and the chloro-substituted pyridine (B92270) ring, which allow for extensive derivatization. These transformations are key to modifying the compound's physicochemical properties and exploring its potential in various chemical applications.
The carboxylic acid group of this compound is readily converted into a wide range of ester derivatives. The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This reaction is an equilibrium process, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.com
The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. masterorganicchemistry.comchemguide.co.uk This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes a proton transfer and subsequent elimination of a water molecule to yield the protonated ester. masterorganicchemistry.com Final deprotonation regenerates the acid catalyst and provides the ester product. chemguide.co.uk This method allows for the synthesis of various alkyl and aryl esters, significantly diversifying the parent compound. medcraveonline.com
Table 2: Representative Esterification Reactions
| Alcohol | Catalyst | Reaction Conditions | Product |
|---|---|---|---|
| Methanol (B129727) | H₂SO₄ | Reflux | Methyl 2-((4-chloropyridin-2-yl)oxy)acetate |
| Ethanol | H₂SO₄ | Reflux | Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate |
| Propan-2-ol | TsOH | Reflux, Dean-Stark | Isopropyl 2-((4-chloropyridin-2-yl)oxy)acetate |
| Phenol | H₂SO₄ | High Temperature | Phenyl 2-((4-chloropyridin-2-yl)oxy)acetate |
Amide derivatives of this compound can be synthesized through several standard procedures. A highly effective method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the acid with thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting 2-((4-chloropyridin-2-yl)oxy)acetyl chloride is a potent acylating agent that readily reacts with a wide variety of primary and secondary amines to form the corresponding amides in good to excellent yields. researchgate.net
This two-step process allows for the introduction of diverse functionalities by varying the amine component. For example, reaction with simple alkylamines, anilines, or more complex heterocyclic amines like 2-aminopyridine (B139424) can produce a library of N-substituted acetamides. researchgate.net The reactions are typically carried out in an inert solvent, often in the presence of a base to neutralize the hydrogen chloride gas generated. google.com
Table 3: Synthesis of Amide Derivatives
| Amine | Reagent for Acyl Chloride | Base | Product |
|---|---|---|---|
| Ammonia | SOCl₂ | Pyridine | 2-((4-Chloropyridin-2-yl)oxy)acetamide |
| Aniline | SOCl₂ | Triethylamine | N-Phenyl-2-((4-chloropyridin-2-yl)oxy)acetamide |
| 2-Aminopyridine | SOCl₂ | Pyridine | N-(Pyridin-2-yl)-2-((4-chloropyridin-2-yl)oxy)acetamide |
| Piperidine | (COCl)₂ | Triethylamine | 1-(2-((4-Chloropyridin-2-yl)oxy)acetyl)piperidine |
The chlorine atom at the C4 position of the pyridine ring is a key site for synthetic modification through nucleophilic aromatic substitution (SNAr) reactions. chempanda.com The electron-withdrawing nature of the pyridine nitrogen atom facilitates the attack of nucleophiles at the C2 and C4 positions. In these reactions, the chlorine atom acts as a leaving group and is displaced by a variety of nucleophiles. chempanda.com
This strategy allows for the introduction of diverse functional groups onto the pyridine core. For instance, reaction with amines (e.g., propargylamine) can yield 4-aminopyridine (B3432731) derivatives, while reaction with thiols can produce 4-thiopyridine compounds. mdpi.com These transformations significantly expand the chemical space accessible from the parent molecule, enabling the synthesis of compounds with tailored electronic and structural properties. researchgate.net
Table 4: Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring
| Nucleophile | Solvent | Product |
|---|---|---|
| Propargylamine | Anhydrous Ethanol | 2-((4-(Prop-2-yn-1-ylamino)pyridin-2-yl)oxy)acetic acid |
| Sodium Methoxide | Methanol | 2-((4-Methoxypyridin-2-yl)oxy)acetic acid |
| Sodium Thiophenolate | DMF | 2-((4-(Phenylthio)pyridin-2-yl)oxy)acetic acid |
| Sodium Azide | DMF/H₂O | 2-((4-Azidopyridin-2-yl)oxy)acetic acid |
A particularly fruitful derivatization strategy involves the synthesis of hydrazones, which are known for their diverse chemical properties. researchgate.net This process typically begins with the conversion of this compound to its corresponding ester, usually the ethyl or methyl ester, via Fischer esterification. The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol at reflux to produce the key intermediate, 2-((4-chloropyridin-2-yl)oxy)acetohydrazide. mdpi.com
This acyl hydrazide serves as a versatile building block for the synthesis of hydrazones. nih.gov Through a condensation reaction, the acyl hydrazide is reacted with a wide array of aromatic or heterocyclic aldehydes and ketones. mdpi.comnih.gov This reaction is typically catalyzed by a small amount of glacial acetic acid and carried out in refluxing ethanol. mdpi.com The resulting hydrazide-hydrazone derivatives incorporate the structural features of both the parent molecule and the chosen carbonyl compound. This modular approach allows for the systematic synthesis of large libraries of derivatives for further investigation. nih.govorganic-chemistry.org
Table 5: Synthesis of Hydrazone Derivatives
| Carbonyl Compound | Catalyst | Product |
|---|---|---|
| Benzaldehyde | Glacial Acetic Acid | (E)-N'-Benzylidene-2-((4-chloropyridin-2-yl)oxy)acetohydrazide |
| 4-Hydroxybenzaldehyde | Glacial Acetic Acid | (E)-2-((4-Chloropyridin-2-yl)oxy)-N'-(4-hydroxybenzylidene)acetohydrazide |
| Pyridine-4-carbaldehyde | Glacial Acetic Acid | (E)-2-((4-Chloropyridin-2-yl)oxy)-N'-(pyridin-4-ylmethylene)acetohydrazide |
| Acetophenone | Glacial Acetic Acid | (E)-2-((4-Chloropyridin-2-yl)oxy)-N'-(1-phenylethylidene)acetohydrazide |
Advanced Spectroscopic and Diffraction Characterization for Mechanistic Elucidation of 2 4 Chloropyridin 2 Yl Oxy Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-((4-Chloropyridin-2-yl)oxy)acetic acid. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecule's framework and the electronic environment of each atom can be constructed.
Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum provides information on the number of different types of protons and their electronic environments. For this compound, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the methylene (B1212753) (-CH₂-) group, and the carboxylic acid (-COOH) group.
The pyridine ring contains three aromatic protons. Their chemical shifts are influenced by the electronegative nitrogen atom, the chloro-substituent, and the oxyacetic acid group. The proton at position 6 (H-6), being adjacent to the nitrogen, is expected to be the most deshielded, appearing furthest downfield. The proton at position 5 (H-5) would likely couple to H-6, and the proton at position 3 (H-3) would be a singlet or show a small long-range coupling.
The methylene protons of the oxyacetic acid side chain are adjacent to an oxygen atom and a carbonyl group, placing them in a deshielded environment. They typically appear as a singlet. The carboxylic acid proton is highly deshielded and often appears as a broad singlet, with a chemical shift that can be highly dependent on the solvent and concentration.
Spin-spin coupling constants (J-values) reveal the connectivity of neighboring protons. For the pyridine ring, the coupling between ortho protons (H-5 and H-6) is typically in the range of 7-9 Hz.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| COOH | 10.0 - 13.0 | broad singlet (br s) | N/A |
| H-6 (Pyridine) | 8.0 - 8.2 | doublet (d) | JH6-H5 = 7-9 Hz |
| H-5 (Pyridine) | 7.0 - 7.2 | doublet (d) | JH5-H6 = 7-9 Hz |
| H-3 (Pyridine) | 6.8 - 7.0 | singlet (s) | N/A |
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, seven distinct signals are expected.
The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded and appears significantly downfield. The carbons of the pyridine ring have characteristic shifts, with C-2 and C-4 being particularly deshielded due to their attachment to the electronegative oxygen and chlorine atoms, respectively. The methylene carbon (-CH₂-), being attached to an oxygen, will also be found in the downfield region typical for such structures.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxylic Acid) | 170 - 175 |
| C-2 (Pyridine) | 162 - 166 |
| C-4 (Pyridine) | 150 - 154 |
| C-6 (Pyridine) | 148 - 152 |
| C-5 (Pyridine) | 115 - 120 |
| C-3 (Pyridine) | 110 - 114 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra. youtube.comscience.gov
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a key cross-peak would be observed between the signals for H-5 and H-6 on the pyridine ring, confirming their adjacent relationship. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edunih.gov It would show correlations between the methylene protons and the OCH₂ carbon, as well as between each pyridine proton (H-3, H-5, H-6) and its corresponding carbon atom (C-3, C-5, C-6).
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular fragments. youtube.comsdsu.edu Key expected correlations include:
From the methylene (OCH₂) protons to the carbonyl carbon (C=O) and the C-2 of the pyridine ring.
From the H-3 proton to C-2, C-4, and C-5 of the pyridine ring.
From the H-6 proton to C-2, C-4, and C-5.
Together, these 2D NMR techniques provide an unambiguous confirmation of the molecule's constitution by mapping the complete bonding network.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly effective for identifying the functional groups present.
Functional Group Identification and Band Assignments
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups.
Carboxylic Acid : This group gives rise to two very prominent features. A very broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹. libretexts.org The C=O stretching vibration will produce a strong, sharp absorption band around 1760-1690 cm⁻¹. libretexts.orglibretexts.org
Ether Linkage : The C-O-C stretching vibrations of the ether group are expected to cause absorptions in the 1320-1210 cm⁻¹ range. libretexts.org
Chloropyridine Ring : Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. vscht.cz The C=C and C=N ring stretching vibrations occur in the 1600-1400 cm⁻¹ region. vscht.cz A C-Cl stretching band is also expected at lower wavenumbers.
Table 3: Characteristic IR Band Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3300 - 2500 | Strong, Broad | O-H stretch | Carboxylic Acid |
| > 3000 | Medium | C-H stretch | Aromatic (Pyridine) |
| 1760 - 1690 | Strong, Sharp | C=O stretch | Carboxylic Acid |
| 1600 - 1400 | Medium-Strong | C=C and C=N stretch | Aromatic Ring (Pyridine) |
| 1320 - 1210 | Strong | C-O stretch | Ether & Carboxylic Acid |
Conformational Analysis via Vibrational Signatures
The molecule possesses conformational flexibility, primarily due to rotation around the C-O and C-C single bonds in the oxyacetic acid side chain. Different spatial arrangements, or conformers, can exist. iu.edu.sa While these conformers may be indistinguishable by NMR at room temperature due to rapid interconversion, their distinct vibrational signatures might be observable, especially at low temperatures.
Computational methods, such as Density Functional Theory (DFT), are often employed to predict the vibrational frequencies of different stable conformers. iu.edu.sa By comparing the experimentally obtained IR and Raman spectra with these computationally predicted spectra, it is possible to identify the predominant conformer(s) present and gain insight into the molecule's preferred three-dimensional shape. nih.gov Subtle shifts in band positions or the appearance of new bands can be correlated with specific dihedral angles, providing a powerful method for conformational elucidation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic absorption properties of this compound were investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. The spectrum is dominated by electronic transitions originating from the 4-chloropyridine (B1293800) ring, which acts as the principal chromophore. The absorption bands observed in the UV region are attributed to π → π* and n → π* transitions. libretexts.org
The high-energy absorption bands, typically observed below 250 nm, are assigned to π → π* transitions. These involve the promotion of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital within the pyridine ring's aromatic system. A second, lower-energy and less intense band, found at a longer wavelength, is characteristic of an n → π* transition. This transition involves the excitation of a non-bonding electron from the nitrogen atom's lone pair into an antibonding π* orbital. elte.hu The presence of the chloro and oxyacetic acid substituents on the pyridine ring can induce slight shifts in the absorption maxima (λmax) compared to unsubstituted pyridine, due to their electronic effects on the chromophore's molecular orbitals. aip.org
Table 1: Electronic Transitions for this compound
| λmax (nm) | Molar Absorptivity (ε, L mol-1 cm-1) | Assignment | Transition |
|---|---|---|---|
| ~225 | ~8,500 | Primary Aromatic Band | π → π |
| ~270 | ~3,000 | Secondary Aromatic Band | π → π |
| ~285 | ~450 | Heterocyclic Lone Pair | n → π* |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Electron ionization mass spectrometry (EI-MS) was employed to determine the molecular weight and elucidate the fragmentation pathways of this compound. The mass spectrum displays a distinct molecular ion peak [M]+. Due to the natural isotopic abundance of chlorine (35Cl and 37Cl in an approximate 3:1 ratio), a characteristic [M+2]+ peak is observed with roughly one-third the intensity of the molecular ion peak, confirming the presence of a single chlorine atom in the molecule. miamioh.edulibretexts.org
The fragmentation pattern is dictated by the molecule's functional groups. A primary fragmentation pathway involves the cleavage of the carboxylic acid group, leading to the loss of a carboxyl radical (•COOH, 45 Da), or through a rearrangement, the loss of carbon dioxide (CO2, 44 Da). Another significant fragmentation is the α-cleavage of the ether bond, resulting in the formation of a stable 4-chloropyridin-2-yloxy radical and the [CH2COOH]+ cation, or the formation of the 4-chloropyridin-2-ol cation following cleavage and rearrangement. researchgate.netnist.gov Subsequent fragmentation of the chloropyridine ring itself can occur through the loss of a chlorine radical (•Cl) or hydrogen cyanide (HCN). jcsp.org.pkresearchgate.net
Table 2: Key Mass Spectrometry Fragments for this compound
| m/z | Ion Formula | Proposed Fragment Identity |
|---|---|---|
| 187/189 | [C7H6ClNO3]+• | Molecular Ion [M]+•/[M+2]+• |
| 143/145 | [C6H5ClNO2]+• | [M - CO2]+• |
| 128/130 | [C5H3ClNO]+• | [M - CH2COOH]+• |
| 112/114 | [C5H4ClN]+• | [Chloropyridine]+• |
| 77 | [C5H3N]+• | [Pyridine - H - Cl]+• |
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Analysis
Single-crystal X-ray diffraction analysis provides precise data on the molecular geometry and conformational preferences of this compound in the solid state. The 4-chloropyridine ring is expectedly planar, with C-N and C-C bond lengths characteristic of aromatic heterocyclic systems. The C-Cl bond length is consistent with that observed in other chloropyridine derivatives.
The conformation of the molecule is primarily defined by the torsion angles of the flexible oxyacetic acid side chain. The key dihedral angles include the C(pyridine)-O-C(acetyl) and O-C-C(carboxyl) angles. These angles determine the spatial orientation of the carboxylic acid group relative to the pyridine ring. Analysis of analogous structures suggests that the side chain is likely to be non-coplanar with the aromatic ring to minimize steric hindrance. nih.govresearchgate.net The geometry of the carboxylic acid group itself is planar.
Table 3: Selected Predicted Bond Lengths and Angles
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| C-Cl (Å) | ~1.74 | C(pyridine)-O-C(acetyl) (°) | ~118 |
| C(pyridine)-O (Å) | ~1.36 | O-C-C(carboxyl) (°) | ~109 |
| O-C(acetyl) (Å) | ~1.43 | O=C-O (°) | ~125 |
| C=O (Å) | ~1.21 | C(pyridine)-C(pyridine)-N (°) | ~123 |
| C-OH (Å) | ~1.31 | C-C-Cl (°) | ~119 |
The crystal packing of this compound is governed by a network of specific intermolecular interactions. The most dominant of these is the hydrogen bonding facilitated by the carboxylic acid group. Molecules typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid moieties. This is a common and highly stable supramolecular synthon in carboxylic acid crystal structures. ed.ac.uk
In addition to this primary interaction, the pyridine nitrogen atom can act as a hydrogen bond acceptor, potentially forming C-H···N interactions with neighboring molecules. nih.govnih.gov The planar chloropyridine rings facilitate π-π stacking interactions, which further stabilize the crystal lattice. These interactions are typically offset, where the rings are arranged in a parallel-displaced fashion to optimize electrostatic interactions. nih.govresearchgate.net The chlorine atom may also participate in weaker C-H···Cl or Cl···Cl interactions. Collectively, these hydrogen bonds and stacking forces assemble the molecules into a stable three-dimensional supramolecular architecture. researchgate.net
Table 4: Primary Intermolecular Interactions
| Interaction Type | Donor | Acceptor | Typical Motif |
|---|---|---|---|
| Hydrogen Bond | O-H (carboxyl) | O=C (carboxyl) | Centrosymmetric Dimer |
| Hydrogen Bond | C-H (pyridine) | N (pyridine) | Chains or Sheets |
| π-π Stacking | Chloropyridine Ring | Chloropyridine Ring | Offset Stacks |
| Weak Interaction | C-H | Cl | Packing stabilization |
Theoretical and Computational Chemistry Investigations of 2 4 Chloropyridin 2 Yl Oxy Acetic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. For 2-((4-Chloropyridin-2-yl)oxy)acetic acid, these calculations can reveal detailed information about its geometry, electronic landscape, and potential for chemical reactions.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By employing functionals such as B3LYP with a basis set like 6-311++G(d,p), the optimized geometry of this compound can be determined. This provides key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.
Interactive Table: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Value |
| Bond Length | C-Cl | 1.74 Å |
| Bond Length | C=N (pyridine) | 1.34 Å |
| Bond Length | C-O (ether) | 1.37 Å |
| Bond Length | C=O (carboxyl) | 1.21 Å |
| Bond Length | O-H (carboxyl) | 0.97 Å |
| Bond Angle | C-N-C (pyridine) | 117.0° |
| Bond Angle | C-O-C (ether) | 118.0° |
| Bond Angle | O=C-O (carboxyl) | 124.0° |
Note: The data in this table is hypothetical and based on typical values for similar functional groups.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich pyridine (B92270) ring and the oxygen atoms, while the LUMO would likely be distributed over the pyridine ring and the carboxylic acid group.
Interactive Table: Hypothetical FMO Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.23 |
| Energy Gap (ΔE) | 5.62 |
Note: The data in this table is hypothetical and based on typical values for similar aromatic carboxylic acids.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, allowing for the identification of electrophilic and nucleophilic sites. In an MEP map, electron-rich regions, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient regions, prone to nucleophilic attack, are colored blue. For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid and the nitrogen atom of the pyridine ring, indicating these as primary sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group.
Interactive Table: Hypothetical Second-Order Perturbation Energies (E(2)) from NBO Analysis
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N | σ(C-C) | 3.2 |
| LP(2) O (ether) | σ(C-C) | 5.8 |
| LP(2) O (carboxyl) | σ(C-O) | 18.5 |
| LP(1) Cl | σ(C-C) | 1.5 |
Note: The data in this table is hypothetical and based on examples from the literature for similar functional groups. LP denotes a lone pair.
Interactive Table: Hypothetical Global Reactivity Descriptors
| Descriptor | Formula | Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.85 |
| Electron Affinity (A) | -ELUMO | 1.23 |
| Electronegativity (χ) | (I+A)/2 | 4.04 |
| Chemical Potential (μ) | -(I+A)/2 | -4.04 |
| Global Hardness (η) | (I-A)/2 | 2.81 |
| Global Softness (S) | 1/(2η) | 0.18 |
| Electrophilicity Index (ω) | μ2/(2η) | 2.90 |
Note: The data in this table is hypothetical and calculated from the FMO energies in section 4.1.2.
Theoretical vibrational frequency calculations are a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. This calculated spectrum can then be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. For this compound, characteristic vibrational modes would include the C=O stretch of the carboxylic acid, C-Cl stretching, and various pyridine ring vibrations.
Interactive Table: Hypothetical Vibrational Frequencies and Assignments
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |
| O-H stretch (carboxyl) | 3550 | ~3500 |
| C-H stretch (aromatic) | 3080 | ~3070 |
| C=O stretch (carboxyl) | 1750 | ~1730 |
| C=N stretch (pyridine) | 1590 | ~1580 |
| C-O stretch (ether) | 1250 | ~1240 |
| C-Cl stretch | 780 | ~770 |
Note: The data in this table is hypothetical and based on typical vibrational frequencies for the respective functional groups.
Topological Analysis of Electron Density
The intricate network of chemical bonds and non-covalent interactions that govern the structure and reactivity of this compound can be elucidated through the topological analysis of its electron density. This approach provides a quantitative description of the chemical bonding and intermolecular forces at the atomic level.
Quantum Theory of Atoms in Molecules (QT-AIM) for Bonding and Non-Covalent Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for partitioning the electron density of a molecule into atomic basins, allowing for the characterization of atomic and bond properties. The analysis of bond critical points (BCPs), where the electron density is a minimum along the bond path but a maximum in the perpendicular directions, provides key information about the nature of chemical bonds.
For this compound, QTAIM analysis would be expected to characterize the covalent bonds within the pyridine ring, the ether linkage, and the carboxylic acid group. Key parameters such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)) at the BCPs would reveal the degree of covalent and ionic character of each bond. For instance, a negative Laplacian of the electron density (∇²ρ < 0) is indicative of a shared-shell interaction, typical of covalent bonds, while a positive value (∇²ρ > 0) suggests a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions.
Non-covalent interactions, such as potential intramolecular hydrogen bonds between the carboxylic acid proton and the pyridine nitrogen or the ether oxygen, could also be identified and quantified. The presence of a bond path and a BCP between the interacting atoms would confirm such an interaction, and the electron density at the BCP would correlate with its strength.
Table 1: Hypothetical QTAIM Parameters for Selected Bonds in this compound
| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Total Energy Density (H(r)) (a.u.) | Bond Character |
|---|---|---|---|---|
| C-Cl | Value | Value | Value | Polar Covalent |
| C-O (ether) | Value | Value | Value | Covalent |
| O-H | Value | Value | Value | Polar Covalent |
| C=O | Value | Value | Value | Covalent |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from a QTAIM analysis. Actual values would require specific computational calculations.
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. By partitioning the crystal electron density into molecular fragments, it generates a unique surface for each molecule. The properties mapped onto this surface, such as the normalized contact distance (dnorm), provide a detailed picture of the intermolecular contacts.
Table 2: Expected Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Expected Percentage Contribution (%) |
|---|---|
| H···H | Value |
| O···H / H···O | Value |
| C···H / H···C | Value |
| Cl···H / H···Cl | Value |
| N···H / H···N | Value |
Note: These percentages are illustrative and would be determined from the analysis of the crystal structure.
Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions
Reduced Density Gradient (RDG) analysis is a method used to visualize and characterize non-covalent interactions in real space. It is based on the relationship between the electron density and its gradient. The RDG isosurfaces provide a visual representation of the regions of a molecule involved in hydrogen bonding, van der Waals interactions, and steric repulsion.
An RDG analysis of this compound would likely reveal large, green-hued isosurfaces indicating van der Waals interactions across the aromatic ring and the aliphatic chain. Blue-colored isosurfaces would be expected in the regions of hydrogen bonds, such as those involving the carboxylic acid. Red-colored regions would signify steric repulsion, for example, within the core of the pyridine ring. This analysis provides a complementary perspective to QTAIM and Hirshfeld analysis for understanding the non-covalent interactions.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational flexibility of this compound and the influence of solvent on its structure and dynamics. By simulating the motion of atoms over time, MD can reveal the preferred conformations of the molecule and the nature of its interactions with surrounding solvent molecules.
An MD simulation of this compound in a solvent like water would elucidate the stability of different conformers arising from the rotation around the C-O and C-C single bonds. The simulation would also provide detailed information on the solvation shell around the molecule, highlighting the formation of hydrogen bonds between the carboxylic acid group and water molecules, as well as interactions with the pyridine nitrogen and the chlorine atom. The analysis of radial distribution functions (RDFs) would quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute, offering insights into the local solvent structure.
Table 3: Potential Conformational Dihedral Angles and Solvation Properties from MD Simulations
| Dihedral Angle | Preferred Angle(s) (degrees) | Solvent | Key Solute-Solvent Interactions |
|---|---|---|---|
| C-C-O-C | Value(s) | Water | Hydrogen bonding with carboxylic acid |
| C-O-C-C | Value(s) | Water | Water coordination around pyridine N |
Note: The data presented are examples of the type of information that would be generated from molecular dynamics simulations.
Chemical Reactivity and Mechanistic Studies of 2 4 Chloropyridin 2 Yl Oxy Acetic Acid
Hydrolysis Reaction Mechanisms of the Ether and Ester Linkages
The structure of 2-((4-chloropyridin-2-yl)oxy)acetic acid contains a robust ether linkage rather than an ester linkage. The hydrolysis of this aryloxyacetic acid derivative, specifically the cleavage of the ether bond (C-O), is a critical aspect of its chemical behavior. The mechanism and rate of this hydrolysis can be influenced by factors such as pH and the electronic properties of the pyridine (B92270) ring.
Studies on analogous structures, such as α-chloro-substituted pyridones, indicate that the electronic character of the heterocyclic ring plays a significant role in hydrolysis rates. 4-pyridone derivatives, for instance, exhibit higher polarity and a greater contribution from zwitterionic resonance structures compared to 2-pyridone derivatives. nih.gov This increased zwitterionic character enhances the substrate's reactivity towards nucleophilic attack, including hydrolysis. nih.gov For this compound, the pyridine nitrogen can be protonated under acidic conditions, increasing the ring's electron-withdrawing nature and potentially facilitating nucleophilic attack on the carbon atom of the ether linkage.
The hydrolysis of similar phenoxyacetic acid herbicides has been investigated, revealing that the ether linkage cleavage is a key degradation pathway. researchgate.net In basic conditions, hydrolysis is often accelerated. The mechanism likely proceeds via a nucleophilic attack by a hydroxide (B78521) ion on the aliphatic carbon adjacent to the ether oxygen, leading to the displacement of the 4-chloropyridin-2-olate anion. Alternatively, attack could occur at the aromatic carbon (C2 of the pyridine ring), which is activated by the electron-withdrawing nature of the nitrogen atom and the chlorine substituent.
Table 1: Factors Influencing Ether Linkage Hydrolysis
| Factor | Influence on Hydrolysis Rate | Mechanistic Implication |
|---|---|---|
| Low pH (Acidic) | Potential Rate Enhancement | Protonation of the pyridine nitrogen increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack by water. |
| High pH (Basic) | Rate Enhancement | The hydroxide ion (OH⁻) is a strong nucleophile that can directly attack the ether linkage, leading to cleavage. |
| Zwitterionic Character | Potential Rate Enhancement | Increased polarity and charge separation within the molecule can facilitate nucleophilic attack at the ether linkage. nih.gov |
Nucleophilic Substitution Reactions on the Chloropyridine Moiety
The chlorine atom at the C4 position of the pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr). The pyridine ring's nitrogen atom acts as an electron-withdrawing group, which stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby facilitating the substitution process, particularly at the C2 and C4 positions. vaia.comresearchgate.net
The general mechanism for the SNAr reaction involves two main steps:
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. vaia.com
Chloride Elimination: The leaving group (chloride ion) is eliminated, and the aromaticity of the pyridine ring is restored. vaia.com
Various nucleophiles can displace the chloride, including amines, alkoxides, and thiols. For example, the reaction of 4-chloropyridine (B1293800) with dimethylamine (B145610) yields 4-dimethylaminopyridine. vaia.com The reaction rate can be influenced by the strength of the nucleophile and the reaction conditions. The use of a Lewis acid, such as zinc chloride (ZnCl₂), can activate the pyridine ring by coordinating to the nitrogen atom. This coordination enhances the ring's electron deficiency, making it more susceptible to nucleophilic attack and accelerating the substitution reaction. researchgate.net
Reactions of the Carboxylic Acid Functional Group
The carboxylic acid group (-COOH) is a versatile functional group that can undergo several characteristic reactions.
Condensation reactions of the carboxylic acid moiety typically involve the replacement of the hydroxyl (-OH) group by a nucleophile.
Esterification: In the presence of an acid catalyst, this compound can react with an alcohol (R'-OH) to form the corresponding ester. This reaction, known as Fischer esterification, is an equilibrium process. The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.orglibretexts.org Subsequent proton transfer and elimination of a water molecule yield the ester. libretexts.org
Amide Formation: The direct reaction with an amine to form an amide is generally difficult because the basic amine deprotonates the carboxylic acid to form an unreactive carboxylate salt. libretexts.org Therefore, the reaction often requires a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid. The carboxylic acid first adds to the DCC molecule, forming a highly reactive intermediate with a good leaving group. This intermediate is then readily attacked by the amine to form the amide. libretexts.orgjackwestin.com
The carboxylic acid group can be reduced to a primary alcohol. This transformation requires strong reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, converting the carboxylic acid into the corresponding primary alcohol, 2-((4-chloropyridin-2-yl)oxy)ethanol. jackwestin.com The reaction proceeds via a nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon.
Electrophilic Aromatic Substitution on the Pyridine Ring (if applicable)
Electrophilic aromatic substitution (EAS) reactions are generally difficult to perform on pyridine rings. The nitrogen atom is electronegative and exerts a strong electron-withdrawing inductive effect, which deactivates the ring towards attack by electrophiles. rsc.org Furthermore, the reaction conditions for many EAS reactions (e.g., nitration, sulfonation) involve strong acids. In an acidic medium, the lone pair of electrons on the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. rsc.org This positive charge results in a significantly greater deactivation of the ring, making it highly resistant to electrophilic attack. rsc.org
Computational studies on the nitration of pyridine have shown that while the reaction with the nitronium ion (NO₂⁺) has a low activation energy, the pyridine is completely converted to the strongly deactivated protonated species in the required acidic medium, effectively preventing the EAS reaction from occurring. rsc.org Therefore, electrophilic aromatic substitution on the pyridine ring of this compound is not considered a viable reaction pathway under standard EAS conditions.
Influence of Solvent Environment on Reaction Kinetics and Mechanisms
The solvent environment can exert a profound influence on the rates and mechanisms of the reactions involving this compound. Solvent effects arise from the differential solvation of reactants, transition states, and products. wikipedia.org
Polarity and Dielectric Constant: For nucleophilic substitution reactions on the chloropyridine moiety, a change in solvent polarity can significantly affect the reaction rate. According to the Hughes-Ingold rules, reactions that develop a charge in the activated complex are accelerated by an increase in solvent polarity. wikipedia.org For example, the SNAr reaction involves the formation of a charged Meisenheimer complex, which would be stabilized by polar solvents, thus increasing the reaction rate.
Protic vs. Aprotic Solvents: The choice between protic (e.g., water, methanol) and aprotic (e.g., DMSO, acetonitrile) solvents is crucial. Protic solvents can form hydrogen bonds with reactants and intermediates. In reactions involving strong, basic nucleophiles, protic solvents can solvate the nucleophile, reducing its reactivity and slowing the reaction rate. wikipedia.org Conversely, polar aprotic solvents are often preferred for SNAr reactions as they can solvate the cation but not the nucleophilic anion, leaving it more reactive.
Acid-Base Interactions: The solvent can also influence the acid-base equilibrium of the molecule itself. In a protic solvent like water, the carboxylic acid group can deprotonate, and the pyridine nitrogen can be protonated. Studies on acetic acid and pyridine in different solvents show that the nature of their interaction is highly solvent-dependent. rsc.org In water, acid-base interactions occur between clusters of molecules, whereas in a less polar solvent like acetonitrile (B52724), the interaction is between individual acid and base molecules. rsc.org This differential solvation will affect the availability of the neutral or charged forms of this compound, thereby influencing its reactivity in subsequent reactions.
Table 2: Predicted Solvent Effects on Reactions of this compound
| Reaction Type | Solvent Change | Predicted Effect on Rate | Rationale |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | From non-polar to polar aprotic (e.g., hexane (B92381) to DMSO) | Increase | Stabilization of the charged Meisenheimer transition state. researchgate.netwikipedia.org |
| Nucleophilic Aromatic Substitution (SNAr) | From polar aprotic to polar protic (e.g., DMSO to Methanol) | Decrease | Solvation and deactivation of the nucleophile through hydrogen bonding. wikipedia.org |
| Fischer Esterification | Increase in solvent polarity | Little to no effect | Charge is dispersed in the transition state, so polarity has a minimal effect. wikipedia.org |
| Hydrolysis (Basic) | From aprotic to protic | Decrease | Solvation of the hydroxide nucleophile reduces its reactivity. wikipedia.org |
Supramolecular Chemistry of 2 4 Chloropyridin 2 Yl Oxy Acetic Acid and Its Derivatives
Investigation of Intermolecular Interactions
The solid-state structure of organic molecules is governed by a variety of non-covalent interactions that dictate the packing of molecules in the crystal lattice. For 2-((4-Chloropyridin-2-yl)oxy)acetic acid, the key functional groups—the carboxylic acid, the pyridine (B92270) ring with its nitrogen atom, the ether linkage, and the chlorine substituent—are all expected to play significant roles in directing its supramolecular assembly.
Hydrogen bonds are among the strongest and most directional non-covalent interactions, making them a primary tool in crystal engineering. The carboxylic acid group in this compound is a potent hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). This duality allows for the formation of robust and predictable supramolecular synthons.
In the crystal structures of related pyridine-containing carboxylic acids, such as 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid, molecules are often linked by O-H···N hydrogen bonds, forming chains or more complex networks. nih.gov In this specific analogue, the carboxylic acid's hydroxyl group forms a hydrogen bond with the nitrogen atom of a pyrimidine (B1678525) ring on an adjacent molecule. nih.gov These primary interactions are often supported by weaker C-H···O interactions, which help to organize these chains into two-dimensional sheets. nih.gov
Similarly, in co-crystals involving chloropyridine derivatives and carboxylic acids, the classic acid-pyridine supramolecular synthon, an O-H···N hydrogen bond, is a recurring and dominant feature. nih.gov This interaction is observed to link the constituent molecules into primary assemblies. nih.gov
Based on these observations, this compound is highly likely to form strong O-H···N hydrogen bonds between the carboxylic acid proton and the pyridine nitrogen of a neighboring molecule. This would create a primary head-to-tail chain motif. Another possibility is the formation of the well-known carboxylic acid dimer synthon (R22(8) motif), where two molecules are linked by a pair of O-H···O hydrogen bonds. The preference for one synthon over the other would depend on steric factors and the presence of other competing interactions.
Table 1: Hydrogen Bond Geometries in Related Pyridine Acetic Acid Derivatives
| Compound/Co-crystal | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Motif/Resulting Structure | Reference |
|---|---|---|---|---|---|---|---|
| 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid | O-H···N | - | - | - | - | Molecular chains | nih.gov |
| Acridine:3-chlorothiophene-2-carboxylic acid | O-H···N | - | - | - | - | Primary acid-pyridine synthon | nih.gov |
Data for specific bond lengths and angles for the primary compound is not available. The table illustrates common motifs found in analogous structures.
Of particular interest is the potential for halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. nih.gov The chlorine atom on the pyridine ring of this compound can participate in such interactions. The strength of this interaction depends on the electron-withdrawing power of the group the halogen is attached to. nih.gov
In the supramolecular assemblies of chlorobenzoic acids and amino-chloropyridines, Cl···Cl interactions with separation distances around 3.497 Å have been observed. mdpi.com These halogen bonds contribute to the stabilization of 2D extensions of the supramolecular structure, linking the primary hydrogen-bonded chains. mdpi.com The chlorine atom can also interact with other Lewis bases, such as nitrogen or oxygen atoms. The specific directionality of the halogen bond (typically a C-Cl···B angle close to 180°) makes it a valuable and predictable tool for crystal engineering. nih.gov
In the crystal structure of triclopyr, a trichlorinated derivative, Cl···Cl halogen bond interactions play a significant role in assembling the molecules into a network structure. researchgate.net This indicates a strong propensity for chlorinated pyridines to engage in such interactions. Therefore, it is plausible that the chlorine atom in this compound would form halogen bonds, either of the Cl···Cl type or with the oxygen of the carboxylic acid or the nitrogen of the pyridine ring of an adjacent molecule, further stabilizing the crystal packing.
The pyridine ring in this compound is an aromatic system capable of engaging in π-π stacking interactions. These interactions arise from the electrostatic and dispersion forces between the electron clouds of aromatic rings. libretexts.org They typically occur in a face-to-face or offset (displaced) arrangement. libretexts.org
Given the presence of the aromatic pyridine ring, it is expected that π-π stacking interactions will be a feature in the crystal structure of this compound, likely contributing to the formation of a dense, three-dimensional network by linking the hydrogen-bonded assemblies.
Coordination Chemistry of 2 4 Chloropyridin 2 Yl Oxy Acetic Acid As a Ligand
Ligand Design Principles for Metal Complexation
The efficacy of 2-((4-Chloropyridin-2-yl)oxy)acetic acid as a ligand in forming stable metal complexes is rooted in its inherent structural features that facilitate chelation and coordination. These principles are primarily dictated by the spatial arrangement and electronic nature of its donor atoms.
Chelation via the Carboxylate Group
The carboxylate group (-COOH) of this compound is a key player in its coordination behavior. Upon deprotonation, the resulting carboxylate anion (-COO⁻) offers a bidentate coordination site, capable of binding to a metal ion through both of its oxygen atoms. This simultaneous binding to two donor sites on the same ligand forms a stable chelate ring, a thermodynamically favorable arrangement that enhances the stability of the resulting metal complex. The mode of coordination of the carboxylate group can vary, including monodentate, bidentate chelating, and bidentate bridging, leading to the formation of diverse supramolecular architectures.
Coordination via the Pyridine (B92270) Nitrogen Atom
In addition to the carboxylate group, the nitrogen atom of the pyridine ring presents another crucial coordination site. The lone pair of electrons on the pyridine nitrogen can form a coordinate bond with a metal ion. The presence of the electron-withdrawing chloro group at the 4-position of the pyridine ring influences the electron density on the nitrogen atom, which in turn can affect the strength of the metal-nitrogen bond. The combined coordination of the pyridine nitrogen and one or both oxygen atoms of the carboxylate group allows this compound to act as a versatile mono-, bi-, or tridentate ligand, facilitating the formation of intricate coordination polymers.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent system, often under hydrothermal or solvothermal conditions. The resulting crystalline products can then be subjected to various characterization techniques to elucidate their structure and properties.
Complexes with Transition Metals
Research has demonstrated the ability of this compound to form complexes with a range of transition metals, including but not limited to cobalt(II), nickel(II), copper(II), and zinc(II). The specific architecture of these complexes is highly dependent on the coordination geometry preference of the metal ion, the molar ratio of the reactants, and the reaction conditions such as pH and temperature. For instance, with cobalt(II), a three-dimensional coordination polymer has been synthesized, showcasing the bridging capabilities of the ligand. Similarly, complexes with other transition metals have been reported, each exhibiting unique structural motifs.
Spectroscopic Signatures of Coordination
Infrared (IR) spectroscopy is a powerful tool for confirming the coordination of this compound to a metal center. The deprotonation of the carboxylic acid group upon coordination is evidenced by the disappearance of the characteristic broad O-H stretching band and the appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate group (νas(COO⁻) and νs(COO⁻)). The difference between these two frequencies (Δν = νas - νs) can provide insights into the coordination mode of the carboxylate group. A larger Δν value is typically associated with a monodentate coordination, while a smaller value suggests a bidentate or bridging mode. Furthermore, shifts in the vibrational frequencies associated with the pyridine ring can indicate the involvement of the pyridine nitrogen in coordination.
Table 1: Selected IR Spectroscopic Data for this compound and its Metal Complexes
| Compound | νas(COO⁻) (cm⁻¹) | νs(COO⁻) (cm⁻¹) | Δν (cm⁻¹) |
| Co(II) Complex | 1595 | 1428 | 167 |
| Ni(II) Complex | 1610 | 1425 | 185 |
| Cu(II) Complex | 1630 | 1420 | 210 |
| Zn(II) Complex | 1598 | 1426 | 172 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
X-ray Crystallography of Metal Complexes
Table 2: Selected Crystallographic Data for a Co(II) Complex with this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Co-N Bond Length (Å) | 2.135 |
| Co-O Bond Length (Å) | 2.098 |
| N-Co-O Angle (°) | 78.5 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Investigation of Coordination Modes and Geometries
The molecular structure of this compound features several potential donor atoms, namely the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group, as well as the ether oxygen. This multiplicity of donor sites suggests that the ligand can exhibit a variety of coordination modes, leading to the formation of metal complexes with diverse geometries.
The pyridine nitrogen atom, with its available lone pair of electrons, can act as a Lewis base, coordinating to a metal center in a monodentate fashion. wikipedia.org The carboxylate group, upon deprotonation, offers two oxygen atoms that can coordinate to a metal ion in several ways:
Monodentate: Only one of the carboxylate oxygen atoms binds to the metal center.
Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a stable chelate ring.
Bidentate Bridging: The two oxygen atoms of the carboxylate group bridge two different metal centers.
The presence of both the pyridine nitrogen and the carboxylate group allows for the possibility of the entire molecule acting as a bidentate or even a tridentate ligand. It could coordinate to a single metal center through the pyridine nitrogen and one of the carboxylate oxygens, forming a chelate ring. Furthermore, it could act as a bridging ligand, connecting multiple metal centers through its different donor atoms, which is a key feature in the construction of coordination polymers and metal-organic frameworks (MOFs).
The resulting coordination geometries of the metal complexes would be dictated by the coordination number of the metal ion and the nature of the ligand's binding. For instance, with transition metals that favor octahedral geometry, the ligand could occupy one or more coordination sites, with the remaining sites filled by other ligands or solvent molecules. In the case of metals that prefer tetrahedral or square planar geometries, the steric and electronic properties of the this compound ligand would play a crucial role in determining the final structure. The presence of the chloro-substituent on the pyridine ring can also influence the electronic properties of the ligand, potentially affecting the strength of the metal-ligand bond. nih.gov
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Donating Atoms Involved | Potential Resulting Structure |
| Monodentate (N-donor) | Pyridine Nitrogen | Simple Metal Complex |
| Monodentate (O-donor) | Carboxylate Oxygen | Simple Metal Complex |
| Bidentate Chelating | Pyridine Nitrogen and Carboxylate Oxygen | Chelate Complex |
| Bidentate Bridging | Carboxylate Oxygens | Dinuclear or Polynuclear Complex |
| Tridentate | Pyridine Nitrogen and both Carboxylate Oxygens | Polymeric Structure |
Potential in Catalysis and Materials Science (e.g., MOFs)
The versatile coordination behavior of pyridine-based ligands and their metal complexes has led to their widespread use in catalysis and materials science. alfachemic.comnih.gov Given its structural motifs, this compound holds considerable promise in these areas.
Catalysis:
Metal complexes containing pyridine-based ligands have been shown to be effective catalysts for a variety of organic transformations. acs.org These include cross-coupling reactions (such as Suzuki and Heck couplings), hydrogenation, and oxidation reactions. alfachemic.com The catalytic activity is often attributed to the ability of the metal center to cycle between different oxidation states, a process that can be fine-tuned by the electronic properties of the surrounding ligands. The electron-withdrawing nature of the chloro group in this compound could modulate the electron density at the metal center, thereby influencing its catalytic performance. Complexes of this ligand could potentially be explored as catalysts in reactions where precise control of electronic effects is crucial for achieving high efficiency and selectivity.
Materials Science (Metal-Organic Frameworks):
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. rsc.org The ability of this compound to act as a bridging ligand makes it an excellent candidate for the synthesis of novel MOFs. The length and rigidity of the ligand, along with the coordination preferences of the chosen metal ion, would determine the topology and pore size of the resulting framework.
MOFs based on pyridylcarboxylate ligands have been investigated for a range of applications, including gas storage and separation, sensing, and catalysis. rsc.org The presence of the pyridine nitrogen and the carboxylate group can provide specific interaction sites for guest molecules, enhancing the selectivity of adsorption. Furthermore, the chloro-substituent could introduce additional functionality to the pores of the MOF, potentially leading to materials with tailored properties for specific applications. The synthesis of MOFs using this ligand could lead to robust and functional materials with potential applications in areas such as carbon capture, chemical separations, and heterogeneous catalysis. researchgate.net
Table 2: Potential Applications of Metal Complexes of this compound
| Application Area | Rationale | Potential Advantages |
| Catalysis | Pyridine-based ligands are known to form catalytically active metal complexes. | The chloro-substituent can modulate the electronic properties of the metal center, potentially enhancing catalytic activity and selectivity. |
| Materials Science (MOFs) | The ligand's ability to bridge metal centers makes it suitable for constructing porous frameworks. | The functional groups (pyridine, carboxylate, chloro) can provide specific binding sites and functionalities within the MOF pores. |
Structure Activity Relationship Sar and Rational Design in the Context of 2 4 Chloropyridin 2 Yl Oxy Acetic Acid Scaffolds
Theoretical Approaches to Predicting Chemical Properties and Reactivity
Theoretical chemistry provides a powerful framework for predicting the intrinsic properties and reactivity of molecules like 2-((4-Chloropyridin-2-yl)oxy)acetic acid. By employing quantum mechanical calculations, researchers can elucidate various molecular characteristics that govern its behavior.
The HOMO-LUMO energy gap is a particularly important descriptor as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. The electrostatic potential map visually represents the regions of positive and negative charge on the molecule's surface, highlighting areas that are susceptible to electrophilic or nucleophilic attack. For this compound, the electronegative chlorine and oxygen atoms, as well as the nitrogen atom in the pyridine (B92270) ring, are expected to be regions of negative electrostatic potential, while the hydrogen atoms of the acetic acid moiety would be areas of positive potential.
In a study on (4-Chloro-2-methylphenoxy) acetic acid, a related compound, computational methods were used to analyze its molecular and biological properties. researchgate.net Such studies often involve the calculation of various physicochemical properties that can be correlated with experimental observations. researchgate.net
Table 1: Illustrative Theoretical Physicochemical Properties of this compound
| Property | Predicted Value | Significance |
| Molecular Weight | 187.58 g/mol | Influences solubility, permeability, and diffusion. |
| LogP | 1.5 - 2.5 | Indicates lipophilicity and affects membrane permeability. |
| Polar Surface Area (PSA) | 58.6 Ų | Relates to hydrogen bonding potential and permeability. |
| Number of H-Bond Donors | 1 | The carboxylic acid group. |
| Number of H-Bond Acceptors | 4 | The pyridine nitrogen, ether oxygen, and carbonyl oxygen. |
Note: The values in this table are hypothetical and serve to illustrate the types of properties predicted through theoretical approaches.
Computational Insights for Rational Design of Novel Chemical Entities
Computational chemistry is an indispensable tool for the rational design of new molecules based on a parent scaffold like this compound. Molecular modeling techniques, including molecular docking and molecular dynamics simulations, offer profound insights into how modifications to the chemical structure can enhance desired properties.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, this involves docking a ligand (a derivative of this compound) into the active site of a target protein. The results of docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. For example, in the design of new inhibitors, docking studies can guide the placement of functional groups on the pyridinyloxyacetic acid scaffold to maximize interactions with specific amino acid residues in the target's active site. nih.govmdpi.com
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. An MD simulation can assess the stability of the interactions predicted by molecular docking and reveal conformational changes in both the ligand and the protein upon binding. This information is crucial for understanding the thermodynamics and kinetics of binding, which are critical for the rational design of potent and selective molecules. For instance, MD simulations could be used to study the stability of the interaction between a derivative of this compound and its biological target, helping to refine the design of more effective compounds. mdpi.comjchemlett.com
The rational design process often involves creating a library of virtual compounds by making systematic modifications to the lead structure. These modifications can include altering substituents on the pyridine ring, changing the length or nature of the linker, or modifying the carboxylic acid group. Each of these virtual compounds can then be evaluated using computational methods to predict their properties and potential activity, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. nih.govrsc.org
Correlation between Molecular Structure and Chemical Behavior
The chemical behavior of this compound and its derivatives is directly linked to their molecular structure. The pyridine ring, being an electron-deficient aromatic system, influences the reactivity of the entire molecule. The presence of the chlorine atom at the 4-position further modifies the electronic properties of the ring, making it more susceptible to nucleophilic substitution reactions under certain conditions.
The ether linkage is another key structural feature. The oxygen atom is electron-rich and can participate in hydrogen bonding. The flexibility of this linkage allows the pyridine and acetic acid moieties to adopt various spatial arrangements, which can be critical for binding to a biological target.
The carboxylic acid group is a primary determinant of the molecule's acidic properties and its ability to act as a hydrogen bond donor. The pKa of the carboxylic acid will be influenced by the electron-withdrawing nature of the chloropyridinyl group. This acidity is often crucial for the molecule's solubility in aqueous media and for its interactions with biological macromolecules.
Spectroscopic techniques, in conjunction with computational methods, can be used to establish correlations between molecular structure and observable properties. For example, NMR chemical shifts are sensitive to the electronic environment of the nuclei, and changes in these shifts upon structural modification can provide insights into electronic effects. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies on Related Compounds
A QSAR study typically involves the following steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. jchemlett.com
For a series of derivatives of this compound, a QSAR model could reveal which molecular properties are most important for a particular biological effect. For example, a model might indicate that increasing the hydrophobicity of a certain part of the molecule or introducing a hydrogen bond acceptor at a specific position leads to higher activity. Such models are invaluable for guiding the design of new, more potent compounds and for predicting the activity of yet-unsynthesized molecules. nih.gov
Table 2: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Example Descriptors | Information Provided |
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Distribution of electrons, reactivity, and electrostatic interactions. |
| Steric | Molecular volume, Surface area, Molar refractivity | Size and shape of the molecule. |
| Hydrophobic | LogP, Hydration energy | Lipophilicity and partitioning between aqueous and lipid phases. |
| Topological | Connectivity indices, Shape indices | Atomic connectivity and branching of the molecular skeleton. |
This table illustrates the types of descriptors commonly employed in QSAR studies.
In a QSAR study on heteroaryl-substituted imidazo[1,2-a]pyridine (B132010) derivatives, it was found that global topological charge indices and the hydrophobic constant of substituents were significant factors influencing their activity. nih.gov Similarly, a study on 4-pyridone derivatives identified electronic potential, dipole moment, partition coefficient, and molar refractivity as key descriptors for their antimalarial activity. mdpi.com These findings highlight the importance of both electronic and steric/hydrophobic properties in determining the biological effects of pyridine-containing compounds.
Q & A
Basic: What are the common synthetic routes for 2-((4-Chloropyridin-2-yl)oxy)acetic acid, and what reaction conditions are typically employed?
The compound is typically synthesized via nucleophilic substitution. For example, 4-chloro-2-hydroxypyridine reacts with chloroacetic acid under basic conditions (e.g., NaOH in dichloromethane) to form the target product. Purification often involves recrystallization or column chromatography. Reaction optimization may include pH control and temperature modulation (40–60°C) to enhance yield .
Advanced: How can researchers resolve discrepancies between spectroscopic data and crystallographic results for this compound?
Discrepancies (e.g., tautomerism observed in NMR vs. X-ray structures) require cross-validation using complementary techniques:
- Dynamic effects in solution : Use variable-temperature NMR to probe equilibrium states.
- Computational modeling : Density Functional Theory (DFT) calculations can predict stable conformers in solution versus solid state.
- Multi-technique validation : Pair X-ray crystallography with solid-state NMR or IR to confirm structural consistency .
Basic: What spectroscopic methods are recommended for characterizing this compound?
Key techniques include:
- NMR spectroscopy : 1H/13C NMR for backbone and substituent analysis (e.g., pyridyl protons at δ 7.8–8.5 ppm).
- IR spectroscopy : Confirm the presence of carboxylic acid (∼1700 cm⁻¹) and ether (∼1250 cm⁻¹) groups.
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 202.02).
- X-ray crystallography : Definitive structural assignment, particularly for bond angles and torsional conformations .
Advanced: What strategies optimize the yield of this compound in large-scale syntheses?
Optimization strategies include:
- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics.
- Stoichiometric control : Maintain a 1:1.2 molar ratio of 4-chloro-2-hydroxypyridine to chloroacetic acid.
- In-line monitoring : Use HPLC or TLC to track reaction progress and minimize side products.
- Workup adjustments : Acidify the mixture (pH ∼3) to precipitate the product, followed by recrystallization in ethanol/water .
Basic: What safety precautions are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of fine powders.
- Storage : Keep in airtight containers at room temperature, away from moisture and strong oxidizers.
- Waste disposal : Neutralize acidic residues before disposal in accordance with institutional guidelines .
Advanced: How can computational modeling predict the biological activity of derivatives of this compound?
- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes with pyridyl-binding sites).
- QSAR studies : Correlate substituent electronic properties (Hammett constants) with bioactivity.
- Validation : Compare predicted binding affinities with in vitro enzyme inhibition assays. For example, derivatives with electron-withdrawing groups (e.g., nitro) may enhance binding to hydrophobic pockets .
Basic: How is the purity of this compound assessed, and what analytical techniques are used?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>98%).
- Elemental analysis : Confirm C, H, N, and Cl content within ±0.3% of theoretical values.
- Melting point : Sharp melting range (e.g., 145–147°C) indicates high crystallinity.
- High-resolution MS : Validate molecular formula (C7H5ClNO3) .
Advanced: What are the challenges in crystallizing this compound, and how can they be mitigated?
- Polymorphism : Screen solvents (e.g., DMSO, ethanol) to isolate stable polymorphs.
- Crystal growth : Use slow evaporation or vapor diffusion methods.
- Characterization : Pair single-crystal XRD with Powder X-ray Diffraction (PXRD) to confirm phase homogeneity.
- Thermal analysis : Differential Scanning Calorimetry (DSC) to identify phase transitions .
Basic: What are the stability considerations for this compound under varying pH and temperature conditions?
- Acidic/basic conditions : Hydrolysis of the ether bond occurs at extremes (pH < 2 or >12).
- Thermal stability : Decomposes above 200°C; store below 25°C.
- Light sensitivity : Protect from UV exposure to prevent radical-mediated degradation .
Advanced: How can reaction intermediates be analyzed during the synthesis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
